2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine is an organic compound characterized by its complex structure, which includes a biphenyl group, a methyl group, and a phenylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, where phenyl magnesium bromide reacts with benzophenone to form intermediate compounds, which are further processed to yield the target molecule .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including Suzuki coupling reactions, which use palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids .
Chemical Reactions Analysis
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: tBuOOH and Pd(II) catalysts.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include hydroxylated biphenyl derivatives, reduced biphenyl compounds, and various substituted biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Biphenyl: A simpler structure with two connected phenyl rings.
Phenylpyridine: Contains a phenyl group attached to a pyridine ring.
Tetraphenylethylene: Known for its aggregation-induced emission properties.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine is unique due to its combination of biphenyl and phenylpyridine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
60750-01-8 |
---|---|
Molecular Formula |
C24H19N |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-methyl-3-phenyl-2-(4-phenylphenyl)pyridine |
InChI |
InChI=1S/C24H19N/c1-18-16-17-25-24(23(18)21-10-6-3-7-11-21)22-14-12-20(13-15-22)19-8-4-2-5-9-19/h2-17H,1H3 |
InChI Key |
XZBKFCGRZVYUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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